BMS-690514 (Pyrrolotriazine) vs. Lapatinib (Quinazoline): 6-Fold Superior HER4 Kinase Inhibition in Head-to-Head Enzymatic and Cellular Assays
In the only published direct head-to-head comparison of a pyrrolo[2,1-f][1,2,4]triazine-based inhibitor against a quinazoline-based inhibitor targeting the same kinase panel, BMS-690514 demonstrated approximately 6-fold greater potency against HER4 kinase in enzymatic assays (IC₅₀ = 60 nM vs. 367 nM for lapatinib) [1]. This differential was even more pronounced in cellular phosphorylation assays: BMS-690514 inhibited HER4 full-length receptor phosphorylation with an IC₅₀ of approximately 60 nM, compared to approximately 700 nM for lapatinib – an over 10-fold difference [1]. Meanwhile, BMS-690514 also potently inhibited EGFR (IC₅₀ = 5 nM), HER2 (IC₅₀ = 20 nM), and VEGFR family kinases (IC₅₀ = 25–50 nM), targets for which lapatinib shows substantially weaker activity. KinomeScan profiling against 315 kinases confirmed that BMS-690514 maintained high overall kinase selectivity despite its multi-target potency [1]. This evidence directly demonstrates that the pyrrolotriazine core confers a quantitatively distinct kinase inhibition profile relative to the quinazoline core when bearing analogous substituent patterns.
| Evidence Dimension | HER4 kinase enzymatic inhibition (IC₅₀) and cellular HER4 receptor phosphorylation inhibition (IC₅₀) |
|---|---|
| Target Compound Data | BMS-690514 (pyrrolo[2,1-f][1,2,4]triazine core): HER4 enzymatic IC₅₀ = 60 nM; HER4 cellular phosphorylation IC₅₀ ≈ 60 nM; EGFR enzymatic IC₅₀ = 5 nM; HER2 enzymatic IC₅₀ = 20 nM; VEGFR family IC₅₀ = 25–50 nM |
| Comparator Or Baseline | Lapatinib (quinazoline core): HER4 enzymatic IC₅₀ = 367 nM; HER4 cellular phosphorylation IC₅₀ ≈ 700 nM; EGFR and HER2 potency relatively modest in EGFR-dependent cells |
| Quantified Difference | 6.1-fold superior HER4 enzymatic potency; >10-fold superior HER4 cellular phosphorylation potency; additional VEGFR family coverage absent in lapatinib |
| Conditions | Recombinant enzyme biochemical assays; cellular receptor phosphorylation measured in transfected cell lines; KinomeScan binding assay panel (315 kinases); cell proliferation assays in EGFR-mutant NSCLC lines (HCC4006 IC₅₀ = 2 nM, HCC827 IC₅₀ = 35 nM, PC9 IC₅₀ = 9 nM) |
Why This Matters
For procurement decisions in pan-HER or HER4-targeted programs, a pyrrolotriazine-based starting point (e.g., the 2-amino-substituted scaffold) provides access to HER4 potency and VEGFR co-inhibition that cannot be achieved with quinazoline-based building blocks bearing identical aniline substituents, as the core heterocycle itself dictates the kinase selectivity breadth.
- [1] Wong TW, Lee FY, Emanuel S, Fairchild C, Fargnoli J, Fink B, et al. Antitumor and Antiangiogenic Activities of BMS-690514, an Inhibitor of Human EGF and VEGF Receptor Kinase Families. Clin Cancer Res. 2011;17(12):4031-4041. doi:10.1158/1078-0432.CCR-10-2317 View Source
